Bienvenue dans la boutique en ligne BenchChem!

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide

Potassium Channel Blocker KV3.1 Structure-Activity Relationship

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide (CAS 62554-78-3) is a tetra-substituted aromatic sulfonamide featuring chloro, nitro, N-methyl, and N-benzyl groups. It belongs to the N-alkyl-N-benzyl-benzenesulfonamide class, a scaffold actively investigated for ion channel modulation.

Molecular Formula C14H13ClN2O4S
Molecular Weight 340.8 g/mol
CAS No. 62554-78-3
Cat. No. B13625251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide
CAS62554-78-3
Molecular FormulaC14H13ClN2O4S
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H13ClN2O4S/c1-16(10-11-5-3-2-4-6-11)22(20,21)12-7-8-13(15)14(9-12)17(18)19/h2-9H,10H2,1H3
InChIKeyQMHWQYACMHYRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide (CAS 62554-78-3): A Specialized Sulfonamide Intermediate for Ion Channel Research and Synthetic Chemistry


N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide (CAS 62554-78-3) is a tetra-substituted aromatic sulfonamide featuring chloro, nitro, N-methyl, and N-benzyl groups. It belongs to the N-alkyl-N-benzyl-benzenesulfonamide class, a scaffold actively investigated for ion channel modulation [1]. Structurally, it is distinguished from simpler N-alkylbenzenesulfonamides by the presence of both a chloro substituent at the 4-position and a nitro group at the 3-position—substituents known to critically influence KV3.1 potassium channel blocking potency [2]—combined with a benzyl group on the sulfonamide nitrogen, which introduces steric bulk absent in N-butyl or N-methyl analogs. This unique substitution pattern positions it as a versatile intermediate for medicinal chemistry campaigns targeting potassium channels (KV3.1, KV1.3) and as a building block for synthesizing more complex bioactive sulfonamides.

Why Generic Substitution Is Inadequate for N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide


Superficially similar benzenesulfonamides—such as 4-chloro-N-methyl-3-nitrobenzenesulfonamide (CAS 137-48-4) or N-benzyl-4-chlorobenzenesulfonamide (CAS 10504-90-2)—lack the full complement of substituents present in CAS 62554-78-3. Published structure-activity relationship (SAR) data for N-alkylbenzenesulfonamide KV3.1 blockers demonstrate that the presence of a nitro group enhances blocking potency, while excessive steric bulk introduced by larger N-substituents diminishes activity [1]. Consequently, N-benzyl-N-methyl-4-chloro-3-nitrobenzenesulfonamide occupies a distinct physicochemical and pharmacological space: its N-benzyl group provides tunable lipophilicity and potential for π-stacking interactions not achievable with N-alkyl analogs, while the 4-chloro-3-nitro substitution pattern retains the electron-withdrawing character necessary for target engagement. Replacing this compound with a simpler analog lacking the N-benzyl group, the nitro group, or the chloro substituent risks altering target affinity, selectivity, and synthetic utility. For procurement decisions in ion channel drug discovery or advanced intermediate synthesis, these structural differentiators are non-negotiable.

Quantitative Differentiation Evidence for N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide Versus Structural Analogs


Nitro Group Contribution to KV3.1 Blocking Potency: Structural Inference from N-Alkylbenzenesulfonamide SAR

In a systematic study of six N-alkylbenzenesulfonamides, the presence of a nitro group on the aromatic ring was found to increase KV3.1 blocking effectiveness, while bulkier N-substituents decreased potency [1]. The target compound (62554-78-3) retains the nitro group but introduces a benzyl substituent at the sulfonamide nitrogen. The closest comparator with published quantitative data is 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2), which blocks KV3.1 with an IC50 of approximately 10 µM (Hill coefficient ~2) as measured by whole-cell patch-clamp in L-929 cells [2]. The N-butyl analog lacks the benzyl group, which is expected to further modulate potency and selectivity. The IC50 range across the broader N-alkylbenzenesulfonamide class is 9–55 µM [1], providing a class-level baseline for potency expectations.

Potassium Channel Blocker KV3.1 Structure-Activity Relationship

N-Benzyl Substituent as a Structural Determinant for Kv1.3 Potassium Channel Targeting

Patent US11993576B2 discloses N-benzyl-N-arylsulfonamide derivatives that specifically bind to and inhibit the Kv1.3 potassium channel, a validated target for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes mellitus [1]. The generic formula (I) encompasses compounds with a benzyl group on the sulfonamide nitrogen—a critical structural feature for Kv1.3 affinity. The target compound N-benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide (62554-78-3) matches this pharmacophore, whereas non-benzylated analogs (e.g., 4-chloro-N-methyl-3-nitrobenzenesulfonamide, CAS 137-48-4) lack the N-benzyl moiety required for the claimed Kv1.3 binding interaction. This structural distinction is absolute: without the N-benzyl group, the compound is not covered by the patent's composition-of-matter claims and cannot be assumed to possess Kv1.3 inhibitory activity.

Kv1.3 Inhibitor Autoimmune Disease Potassium Channel Blocker

Chloro Substituent at the 4-Position: Impact on Carbonic Anhydrase Inhibition and Synthetic Versatility

The 4-chloro substituent on the benzenesulfonamide core serves dual functional roles. First, in the context of carbonic anhydrase (CA) inhibition, 4-chlorobenzenesulfonamides are established pharmacophores: the chlorine atom occupies a lipophilic pocket in the CA active site, contributing to isoform selectivity . The target compound (62554-78-3) combines this 4-chloro motif with a 3-nitro group—a combination not present in the more common 4-chlorobenzenesulfonamide (CAS 10504-90-2, which lacks the nitro group). Second, from a synthetic chemistry perspective, the 4-chloro substituent serves as a latent reactive handle for downstream derivatization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling diversification that the non-chlorinated analog (N-benzyl-N-methyl-3-nitrobenzenesulfonamide, CAS not available) cannot undergo [1].

Carbonic Anhydrase Inhibitor Synthetic Intermediate Electrophilic Aromatic Substitution

N-Benzyl-N-methyl Substitution Pattern Provides a Unique Balance of Lipophilicity and Hydrogen Bonding Capacity

The N-benzyl-N-methyl substitution on the sulfonamide nitrogen introduces a tertiary sulfonamide motif that is distinct from both primary sulfonamides (e.g., 4-chloro-3-nitrobenzenesulfonamide) and secondary N-benzyl sulfonamides (e.g., N-benzyl-4-chlorobenzenesulfonamide). This tertiary sulfonamide lacks hydrogen bond donor capacity at the sulfonamide nitrogen—a property that fundamentally alters solubility, membrane permeability, and target binding mode compared to primary or secondary sulfonamide analogs [1]. Calculated physicochemical properties for the target compound include a polar surface area (PSA) of 91.58 Ų and an exact mass of 340.028 Da . This PSA falls within the favorable range for both oral bioavailability and blood-brain barrier penetration (typically <90 Ų for CNS drugs, <140 Ų for oral drugs), positioning it favorably for CNS-targeted ion channel programs.

Physicochemical Property Optimization Lipophilicity Drug-Likeness

High-Impact Application Scenarios for N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide (CAS 62554-78-3)


Lead Compound for KV3.1 Potassium Channel Blocker Optimization in Auditory and Neurological Disorders

KV3.1 channels regulate high-frequency action potential firing in auditory brainstem neurons and fast-spiking GABAergic interneurons. The 4-chloro-3-nitro substitution pattern on the benzenesulfonamide core is validated for KV3.1 blockade, with the N-butyl analog SMD2 showing an IC50 of ~10 µM [1]. CAS 62554-78-3, with its N-benzyl-N-methyl substitution, provides a scaffold for systematic SAR exploration aimed at improving potency beyond the 9-55 µM class range and tuning selectivity against other KV channel subtypes. Its tertiary sulfonamide structure (zero H-bond donors) favors CNS penetration—a critical property for auditory neuropathy and schizophrenia indications where KV3.1 modulation is therapeutically relevant [2].

Kv1.3 Potassium Channel Inhibitor Development for Autoimmune Disease Therapy

The N-benzyl-N-arylsulfonamide scaffold is patented for Kv1.3 inhibition, a mechanism relevant to treating autoimmune diseases including multiple sclerosis, rheumatoid arthritis, psoriasis, and type 1 diabetes [1]. CAS 62554-78-3 matches the N-benzyl pharmacophore requirement defined in US11993576B2, making it a direct synthetic entry point for generating patent-covered Kv1.3 inhibitors. The 4-chloro substituent additionally enables parallel medicinal chemistry efforts via cross-coupling reactions to explore SAR around the aryl ring, accelerating lead optimization timelines.

Versatile Synthetic Intermediate for Carbonic Anhydrase Inhibitor Libraries

4-Chlorobenzenesulfonamides are recognized carbonic anhydrase inhibitor pharmacophores, and the 3-nitro group provides a reducible handle to generate aniline intermediates for further elaboration. CAS 62554-78-3 uniquely combines both functionalities on a single benzene ring, enabling divergent synthesis strategies: (i) direct screening as a CA inhibitor with the N-benzyl-N-methyl group modulating isoform selectivity; (ii) reduction of the nitro group to a primary amine followed by amide coupling or sulfonylation to generate diverse CA inhibitor libraries. This dual-mode utility is not achievable with simpler 4-chloro-3-nitrobenzenesulfonamide (which lacks N-benzyl substitution and has two H-bond donors that may hinder membrane permeability) [2].

Physicochemical Tool Compound for CNS Drug Discovery Programs

With a calculated PSA of 91.58 Ų, zero hydrogen bond donors, and a molecular weight of ~341 Da, CAS 62554-78-3 occupies favorable CNS drug-like property space [1]. It can serve as a physicochemical probe to benchmark permeability, efflux susceptibility, and tissue distribution in CNS ion channel programs, where primary and secondary sulfonamide analogs with higher HBD counts consistently show poorer brain penetration. This property profile supports its use as a reference compound in parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 transwell studies.

Quote Request

Request a Quote for N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.